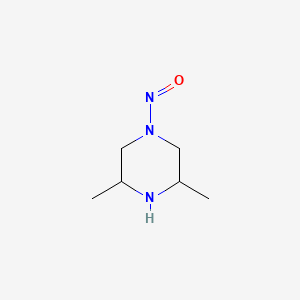1-Nitroso-3,5-dimethylpiperazine
CAS No.: 67774-31-6
Cat. No.: VC1725497
Molecular Formula: C6H13N3O
Molecular Weight: 143.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 67774-31-6 |
|---|---|
| Molecular Formula | C6H13N3O |
| Molecular Weight | 143.19 g/mol |
| IUPAC Name | 3,5-dimethyl-1-nitrosopiperazine |
| Standard InChI | InChI=1S/C6H13N3O/c1-5-3-9(8-10)4-6(2)7-5/h5-7H,3-4H2,1-2H3 |
| Standard InChI Key | LRRXQOLSXNHYGG-UHFFFAOYSA-N |
| SMILES | CC1CN(CC(N1)C)N=O |
| Canonical SMILES | CC1CN(CC(N1)C)N=O |
Introduction
Chemical Properties and Structure
Basic Identification and Physical Properties
1-Nitroso-3,5-dimethylpiperazine is a nitrosated derivative of dimethylpiperazine with distinct chemical properties. The compound's basic identification parameters are summarized in the table below:
| Property | Value |
|---|---|
| CAS Number | 67774-31-6 |
| Molecular Formula | C6H13N3O |
| Molecular Weight | 143.19 g/mol |
| IUPAC Name | 3,5-dimethyl-1-nitrosopiperazine |
| Standard InChI | InChI=1S/C6H13N3O/c1-5-3-9(8-10)4-6(2)7-5/h5-7H,3-4H2,1-2H3 |
| SMILES | CC1CN(CC(N1)C)N=O |
The compound presents as a crystalline solid with specific spectroscopic properties that aid in its identification and characterization.
Structural Characteristics
The structure of 1-Nitroso-3,5-dimethylpiperazine consists of a six-membered piperazine ring with methyl groups at positions 3 and 5, and a nitroso (N=O) group attached to the nitrogen at position 1. This specific structural arrangement is crucial for its biological activity, particularly its carcinogenic effects.
NMR spectroscopy has confirmed that the compound exists predominantly in the cis-diequatorial conformation. The diagnostic NMR signals include doublets at δ 1.13 and δ 1.21 for the methyl groups, with coupling constants of 6.25 Hz and 6.02 Hz respectively, indicating their specific stereochemical arrangement .
Synthesis and Preparation
General Synthetic Routes
The synthesis of 1-Nitroso-3,5-dimethylpiperazine typically involves nitrosation reactions of the corresponding piperazine derivatives. These procedures require careful control of reaction conditions to ensure purity and yield.
Specific Preparation Methods
The compound has been prepared as described in scientific literature, with characterization as having a cis-diequatorial configuration confirmed by NMR spectroscopy. The specific NMR spectrum shows characteristic signals including doublets for methyl groups and complex splitting patterns for the piperazine ring protons .
The detailed NMR characterization includes:
-
δ 1.13 (d, 3H, syn-3-Me, J = 6.25 Hz)
-
δ 1.21 (d, 3H, anti-5-Me, J = 6.02 Hz)
-
δ 2.13 (ddd, 1H, syn-2ax-H)
-
Complex multiplets for the remaining protons on the piperazine ring
UV spectroscopy has also been used for characterization, with a maximum absorption at 338 nm (ε = 84) .
Carcinogenic Effects
Target Organs and Tumor Types
The compound shows specific organotropism, primarily inducing thymic lymphomas and leukemias in rats. This specific targeting of lymphoid tissue distinguishes it from other related compounds that may affect different organs .
Research has shown that modifications to the 1-Nitroso-3,5-dimethylpiperazine structure can significantly alter its carcinogenic profile. For example, acylation at the 4-position profoundly changes the carcinogenic activity of the molecule, shifting the primary target organ while maintaining potency .
Comparative Carcinogenicity
When compared to other nitrosopiperazine derivatives, 1-Nitroso-3,5-dimethylpiperazine demonstrates distinctive carcinogenic properties:
| Compound | Primary Target Organs | Carcinogenic Potency | Dose Used in Studies |
|---|---|---|---|
| 1-Nitroso-3,5-dimethylpiperazine | Thymus (lymphomas) | Very high | 0.7 mM in drinking water |
| 1-Nitroso-4-acetyl-3,5-dimethylpiperazine | Different organ profile | High (comparable) | 0.7 mM in drinking water |
| 1-Nitroso-3,4,5-trimethylpiperazine | Similar to parent compound | High | 0.7 mM in drinking water |
This comparison highlights the structure-activity relationships in this class of compounds, where minor structural modifications can significantly alter biological effects .
Research Findings and Mechanisms
Biochemical Interactions and Mechanisms
Experimental Protocols in Key Studies
In pivotal studies, 1-Nitroso-3,5-dimethylpiperazine was administered to groups of 20 female Fischer 344 rats as 0.7 mM solutions in drinking water, with each rat receiving approximately 100 ml per week. The duration of treatment varied across studies, but significant carcinogenic effects were observed within timeframes ranging from 26 to 50 weeks .
The experimental protocols typically involved:
-
Preparation of 0.7 mM solutions in drinking water
-
Administration to rats with controlled intake
-
Regular monitoring for tumor development
-
Comparative analysis with related compounds
Applications and Significance
Research Applications
1-Nitroso-3,5-dimethylpiperazine serves as an important tool in carcinogenesis research, providing insights into mechanisms by which chemical compounds can induce cancer. Its specific organotropism makes it valuable for studying factors that determine tissue-specific carcinogenic effects.
The compound's well-defined carcinogenic properties make it useful as a positive control in studies evaluating the carcinogenic potential of other chemicals. Additionally, its derivatives serve as models for structure-activity relationship studies in chemical carcinogenesis .
Significance in Understanding Chemical Carcinogenesis
Research on 1-Nitroso-3,5-dimethylpiperazine has contributed significantly to our understanding of chemical carcinogenesis. The compound's ability to cause cancer in animal models provides insights into potential mechanisms of carcinogenicity and the importance of structural features in determining biological activity.
The unexpected potent carcinogenicity of this compound has challenged previous assumptions about structure-activity relationships in nitrosopiperazines, leading to refined hypotheses about the determinants of carcinogenic potential in this chemical class .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume